molecular formula C7H14F2 B14748020 1,1-Difluoroheptane CAS No. 407-96-5

1,1-Difluoroheptane

Cat. No.: B14748020
CAS No.: 407-96-5
M. Wt: 136.18 g/mol
InChI Key: GMAOOXCCDVIMBA-UHFFFAOYSA-N
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Description

1,1-Difluoroheptane (C₇H₁₄F₂) is a fluorinated alkane with two fluorine atoms substituted on the first carbon of a heptane backbone. This structural arrangement imparts unique physicochemical properties, including altered polarity, boiling point, and chemical reactivity compared to non-fluorinated alkanes or monofluoro derivatives.

Properties

CAS No.

407-96-5

Molecular Formula

C7H14F2

Molecular Weight

136.18 g/mol

IUPAC Name

1,1-difluoroheptane

InChI

InChI=1S/C7H14F2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3

InChI Key

GMAOOXCCDVIMBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoroheptane can be synthesized through the fluorination of heptane derivatives. One common method involves the reaction of 1-heptanol with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of 1,1-difluoroheptane may involve the use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction Reactions: Reduction of 1,1-difluoroheptane can lead to the formation of heptane or partially fluorinated heptane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution: Formation of heptane derivatives with different functional groups.

    Oxidation: Production of fluorinated alcohols or ketones.

    Reduction: Formation of heptane or partially fluorinated heptane derivatives.

Scientific Research Applications

1,1-Difluoroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, influencing various biochemical pathways. In biological systems, it may interact with enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,7-Difluoroheptane

1,7-Difluoroheptane (C₇H₁₄F₂) is a structural isomer of 1,1-difluoroheptane, with fluorine atoms positioned on terminal carbons. Key differences include:

Property 1,1-Difluoroheptane 1,7-Difluoroheptane References
Synthesis Method Likely via fluorination of aldehydes/ketones or elimination reactions Fluorination of dicarboxylic acid salts (e.g., disodium azelate)
Analytical Data Not explicitly reported Calc. C: 61.73%; H: 10.36%; F: 27.90%
Found: C: 60.9%; H: 9.7%; F: 28.5%
Reactivity Fluorines on C1 enhance electrophilicity at adjacent carbons Terminal fluorines reduce steric hindrance, enabling nucleophilic substitution at C7
Applications Potential precursor for fluorinated materials (e.g., PAHs) Limited due to challenges in isolating pure isomers from fluorination mixtures

Key Findings :

  • Synthesis Efficiency : 1,7-Difluoroheptane is often a byproduct in fluorination reactions of dicarboxylic acids, with yields affected by competing side reactions (e.g., fluorine consumption in oxygen difluoride formation) .
  • Spectroscopic Differentiation : ¹⁹F NMR of 1,1-difluoro compounds exhibits distinct coupling patterns (e.g., δ ~60 ppm with geminal F-F coupling), whereas 1,7-difluoroheptane shows simpler splitting due to terminal fluorines .

Other Difluoroalkanes

4,4-Difluoroheptane
  • Structural Feature : Fluorines on the fourth carbon.
  • Classification : Considered a polyfluoroalkyl substance (PFAS) under some definitions due to multiple fluorinated carbons .
  • Synthesis: Not detailed in evidence, but likely via fluorination of ketones or secondary alcohols.
5-(Bromomethyl)-1,1-Difluoroheptane
  • Structural Feature : Bromomethyl group on C5 with 1,1-difluoro substitution.
  • Applications : Bromine enhances reactivity for cross-coupling or polymerization, distinguishing it from unsubstituted 1,1-difluoroheptane .

Cyclic Analogues: 1,1-Difluorocyclopentane

  • Structural Feature : Cyclopentane ring with geminal fluorines.
  • Safety Profile: Classified as non-hazardous under GHS, but handling requires standard precautions for fluorinated compounds .
  • Reactivity : Ring strain in cyclopentane enhances susceptibility to ring-opening reactions compared to linear difluoroheptanes .

Research Findings and Challenges

  • Synthetic Challenges :
    • 1,1-Difluoroheptane : Requires precise control of elimination/fluorination conditions to avoid isomerization or over-fluorination.
    • 1,7-Difluoroheptane : Separation from complex mixtures (e.g., gas chromatography) is necessary due to random fluorination side reactions .
  • Material Science Potential: 1,1-Difluoroheptane derivatives (e.g., difluoroallenes) are precursors for fluorinated polycyclic aromatic hydrocarbons (PAHs), which are valuable in organic electronics .

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